4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-methoxyphenyl ketone
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Overview
Description
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-methoxyphenyl ketone is a chemical compound that has garnered attention in scientific research due to its complex structure and diverse applications. This compound is known for its high perplexity and burstiness, making it a versatile material in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-methoxyphenyl ketone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds. This reaction is favored due to its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions and reagents used can vary, but the goal is to optimize the reaction for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-methoxyphenyl ketone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl) and acids (e.g., HCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-methoxyphenyl ketone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-methoxyphenyl ketone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s structure allows it to engage in specific binding and catalytic activities, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone
- 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 3-nitrophenyl ketone
- 4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 2-nitrophenyl ketone
Uniqueness
4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-methoxyphenyl ketone is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Properties
Molecular Formula |
C17H23N3O4S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N,N-diethyl-1-(4-methoxybenzoyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H23N3O4S/c1-6-19(7-2)25(22,23)16-12(3)18-20(13(16)4)17(21)14-8-10-15(24-5)11-9-14/h8-11H,6-7H2,1-5H3 |
InChI Key |
VOCWHTXDMQBAES-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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